An In-depth Technical Guide to the Basic Properties of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine Dihydrochloride
An In-depth Technical Guide to the Basic Properties of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine Dihydrochloride
An In-depth Technical Guide to the Basic Properties of 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine Dihydrochloride
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the basic properties of 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry. The document elucidates the structural basis for its basicity, outlines methodologies for its empirical characterization, and presents detailed protocols for key analytical procedures. The content is structured to offer both foundational understanding and practical guidance for professionals engaged in drug discovery and development. We will explore the theoretical underpinnings of its acid-base chemistry, provide estimated physicochemical parameters, and detail experimental workflows for the precise determination of its pKa values and spectroscopic characterization.
Introduction and Molecular Overview
2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine is a bicyclic compound featuring a benzene ring fused to a seven-membered diazepine ring, with an amino substituent on the aromatic portion.[3] The dihydrochloride salt form enhances its solubility in aqueous media, a crucial property for pharmaceutical applications. The core structure, a benzodiazepine, is a well-established scaffold in medicinal chemistry, known for its diverse biological activities.[3] Understanding the basicity of this molecule is paramount, as it governs fundamental properties such as solubility, membrane permeability, and receptor-binding interactions, all of which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.[4]
The molecule possesses three nitrogen atoms, each contributing to its overall basic character. The primary aromatic amine at the 8-position and the two secondary aliphatic amines within the diazepine ring are all potential sites for protonation. The dihydrochloride salt form indicates that two of these nitrogen atoms are protonated.
Molecular Structure:
Caption: Chemical structure of 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine.
Theoretical Framework of Basicity
The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH).[5] A higher pKaH value corresponds to a stronger base. The molecule presents an interesting case with both aromatic and aliphatic amine functionalities.
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Aliphatic Amines (N1 and N4 of the diazepine ring): These are generally more basic than their aromatic counterparts. The lone pair of electrons on the nitrogen is localized and readily available for protonation. Alkyl groups are electron-donating, which increases the electron density on the nitrogen and enhances basicity.[6][7] Simple alkylamines typically have pKaH values in the range of 9.5 to 11.0.[7]
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Aromatic Amine (8-NH2): The lone pair of electrons on the nitrogen of an aromatic amine is delocalized into the pi-system of the benzene ring through resonance.[8] This delocalization reduces the availability of the lone pair for protonation, rendering aromatic amines significantly weaker bases than aliphatic amines.[1][2] For instance, the pKaH of aniline is approximately 4.6.
Given these principles, we can predict a hierarchy of basicity for the three nitrogen atoms in 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine. The two aliphatic nitrogens in the diazepine ring are expected to be the most basic sites, while the aromatic amine will be considerably less basic. Consequently, in the dihydrochloride salt, protonation will have occurred at the two most basic sites, the aliphatic amines.
Estimated Physicochemical Properties
| Property | Estimated Value/Characteristic | Source/Rationale |
| Molecular Formula | C9H13N3 | [8][9] |
| Molecular Weight | 163.22 g/mol (free base) | [8][9] |
| Molecular Formula (2HCl) | C9H15Cl2N3 | [3] |
| CAS Number | 886366-73-0 (free base) | [8][10] |
| CAS Number (2HCl) | 1352305-18-0 | [3] |
| Predicted pKa1 | ~9-10 | Typical for secondary aliphatic amines. |
| Predicted pKa2 | ~8-9 | Second protonation of the other aliphatic amine, influenced by the positive charge of the first. |
| Predicted pKa3 | ~4-5 | Typical for aromatic amines. |
| Aqueous Solubility (2HCl) | Expected to be moderate to high | Salts of amines are generally more water-soluble than the free base. |
| Organic Solvent Solubility | Varies; likely soluble in polar organic solvents like methanol and DMSO. | General characteristic of similar organic molecules. |
| XLogP3 | 1.83 | [8] |
Experimental Determination of Basic Properties
To rigorously characterize the basic properties of 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride, a combination of potentiometric titration and spectroscopic methods should be employed.
pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[11] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.
Principle: The titration of the dihydrochloride salt with a strong base (e.g., NaOH) will result in a titration curve with multiple inflection points, each corresponding to the deprotonation of one of the protonated amine groups. The pKa can be determined from the pH at the half-equivalence point of each buffering region.[12]
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a standardized solution of 0.1 M Sodium Hydroxide (NaOH).
-
Accurately weigh approximately 20-40 mg of 2,3,4,5-Tetrahydro-1H-benzo[E]diazepin-8-ylamine 2hcl and dissolve it in a suitable volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent system such as a methanol-water mixture can be used.[6]
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Place the sample solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Use a burette to add the standardized NaOH solution in small, precise increments.
-
-
Data Collection:
-
Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration past the expected equivalence points.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Calculate the first and second derivatives of the titration curve to accurately determine the equivalence points.
-
The pKa values are equal to the pH at the half-volume points between the start of the titration and the first equivalence point, and between subsequent equivalence points.
-
Spectroscopic Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for confirming the structure of the molecule and can also provide insights into its protonation state.
¹H and ¹³C NMR spectroscopy can provide detailed information about the molecular structure. The chemical shifts of protons and carbons near the nitrogen atoms will be sensitive to the pH of the solution, which can be used to infer the sites of protonation.
Expected Spectral Features:
-
¹H NMR: Aromatic protons will appear in the range of 6.5-8.0 ppm. The CH₂ protons of the diazepine ring will likely appear as complex multiplets in the aliphatic region (2.5-4.0 ppm). The NH protons will be observable, and their chemical shifts will be highly dependent on the solvent and protonation state.
-
¹³C NMR: Aromatic carbons will resonate between 110-150 ppm. The aliphatic carbons of the diazepine ring will appear at higher field (30-60 ppm).
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Assignment: Use 2D NMR techniques such as COSY, HSQC, and HMBC to assign all proton and carbon signals unambiguously.[13][14]
Caption: Workflow for NMR spectroscopic analysis.
FTIR spectroscopy is useful for identifying the functional groups present in the molecule.
Expected Spectral Features:
-
N-H Stretching: Primary and secondary amines will show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The protonated amines (N-H⁺) will exhibit broad absorption bands in the 2400-3000 cm⁻¹ range.
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C-N Stretching: These vibrations will appear in the fingerprint region, typically between 1000-1350 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and C=C stretching will appear in the 1450-1600 cm⁻¹ region.
Protocol for FTIR Analysis:
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Safety and Handling
While a specific safety data sheet (SDS) for 2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride is not widely available, related compounds are known to be hazardous. For instance, some benzodiazepine derivatives are classified as corrosive and may cause severe skin burns and eye damage.[15] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2,3,4,5-Tetrahydro-1H-benzo[E][1][2]diazepin-8-ylamine dihydrochloride is a molecule with complex basic properties due to the presence of both aliphatic and aromatic amine functionalities. A thorough understanding of these properties is crucial for its development as a potential therapeutic agent. This guide has provided a theoretical framework for its basicity, estimated key physicochemical parameters, and detailed experimental protocols for its empirical characterization. The methodologies outlined herein will enable researchers to obtain the precise data necessary to advance their research and development efforts.
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